molecular formula C24H23N5O4 B11443633 ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11443633
M. Wt: 445.5 g/mol
InChI Key: HMLYNSHDDHJYNW-UHFFFAOYSA-N
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Description

Ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including the formation of the triazatricyclo structure and the incorporation of the pyridine and butyl groups. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives and pyridine-containing molecules. Examples include:

Uniqueness

Ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H23N5O4/c1-3-5-12-29-20-17(23(31)28-13-7-6-10-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)16-9-8-11-25-15-16/h6-11,13-15H,3-5,12H2,1-2H3

InChI Key

HMLYNSHDDHJYNW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CN=CC=C3)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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